molecular formula C16H25N4P B4330759 N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine

N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine

Cat. No.: B4330759
M. Wt: 304.37 g/mol
InChI Key: BCXCXZAENPCBTN-UHFFFAOYSA-N
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Description

N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple dimethylamino groups and a naphthylimino group, which contribute to its high basicity and reactivity. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine typically involves the reaction of 1,8-bis(dimethylamino)naphthalene with phosphorus trichloride and dimethylamine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalimide derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of new compounds with modified functional groups .

Scientific Research Applications

N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine involves its interaction with various molecular targets. The compound’s high basicity allows it to act as a strong nucleophile, participating in reactions that involve the transfer of electrons. Its unique structure enables it to form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions, as well as coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine stands out due to its complex structure, which combines multiple functional groups, leading to unique reactivity and applications. Its ability to form stable complexes and participate in a wide range of reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

N-[bis(dimethylamino)-naphthalen-1-ylimino-λ5-phosphanyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N4P/c1-18(2)21(19(3)4,20(5)6)17-16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXCXZAENPCBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=NC1=CC=CC2=CC=CC=C21)(N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine
Reactant of Route 3
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine
Reactant of Route 4
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine
Reactant of Route 5
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine
Reactant of Route 6
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine

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